molecular formula C6H5ClNO6P B179904 2-Chloro-4-nitrophenyl dihydrogen phosphate CAS No. 14957-98-3

2-Chloro-4-nitrophenyl dihydrogen phosphate

Cat. No. B179904
CAS RN: 14957-98-3
M. Wt: 253.53 g/mol
InChI Key: IKQSNKKSCOCCOD-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrophenyl phosphate is an indispensable compound in the field of biomedicine . It possesses extraordinary capabilities in suppressing protein tyrosine phosphatases (PTPs) . The molecular formula of this compound is C6H5ClNO6P .


Synthesis Analysis

The degradation of 2-Chloro-4-nitrophenol has been reported to occur via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-nitrophenyl dihydrogen phosphate is C6H5ClNO6P . The average mass is 253.534 Da and the monoisotopic mass is 252.954300 Da .


Chemical Reactions Analysis

The BT pathway of the catabolism of 2C4NP in Cupriavidus sp. CNP-8 was characterized at the molecular, biochemical, and genetic levels . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . HnpC, a BT 1,2-dioxygenase, was proved to catalyze BT ring-cleavage with formation of maleylacetate .


Physical And Chemical Properties Analysis

The molecular formula of 2-Chloro-4-nitrophenyl dihydrogen phosphate is C6H5ClNO6P . The average mass is 253.534 Da and the monoisotopic mass is 252.954300 Da .

Safety And Hazards

The compound is considered hazardous and precautions should be taken to avoid getting it in eyes, on skin, or on clothing . It also poses risks of acute toxicity, skin irritation, eye irritation, and respiratory system toxicity .

Future Directions

The degradation of 2-Chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium increases our knowledge of the catabolic diversity for microbial 2C4NP degradation at the molecular and biochemical level . This could open up new avenues for research and applications in biomedicine and environmental science.

properties

IUPAC Name

(2-chloro-4-nitrophenyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClNO6P/c7-5-3-4(8(9)10)1-2-6(5)14-15(11,12)13/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQSNKKSCOCCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439315
Record name AGN-PC-0N3TPY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrophenyl dihydrogen phosphate

CAS RN

14957-98-3
Record name AGN-PC-0N3TPY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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